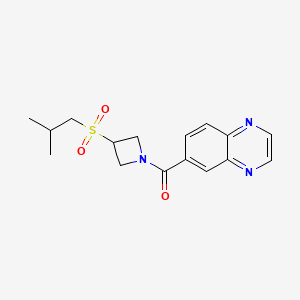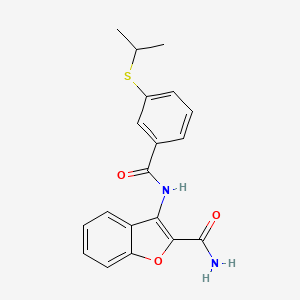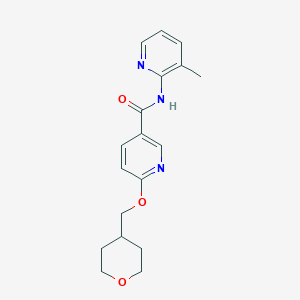
(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is involved in the synthesis of various quinoxaline-based derivatives, which have been evaluated for their antimicrobial and antifungal activities. One study synthesized 2-aryl-3-(3'methyl quinoxalin-2'-yl-amino) 4-thiazolidinoes and 1-N-(3'methylquinoxalin-2'-yl-amino)4-aryl -3-chlodro-2-azetidinones, testing their effectiveness against different microorganisms. The structural confirmation of these compounds was based on elemental and spectral data (Vyas, Chauhan, & Parikh, 2007).
Antiplasmodial Evaluation
Aziridine–(iso)quinoline hybrid systems, incorporating azetidinone structures, were prepared as synthetic intermediates for functionalized (iso)quinolines with potential antimalarial activity. These compounds underwent regioselective aziridine ring opening by various nucleophiles, yielding functionalized quinolines. Their antiplasmodial evaluation against Plasmodium falciparum strains showed micromolar potency, highlighting their potential in malaria treatment strategies (Vandekerckhove et al., 2013).
Anticancer and Antimicrobial Agents
Novel imidazoquinoline-based 2-azetidinones were synthesized and characterized for their potential as antimicrobial and anticancer agents. These compounds demonstrated significant activity in in vitro assays, with some showing promising results in molecular docking studies as potential β-tubulin inhibitors, indicating their potential in cancer therapy (Kayarmar et al., 2017).
Anti-Inflammatory and Analgesic Activity
A series of quinoline derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to exhibit significant activity in comparison to control groups, suggesting their potential use in the treatment of inflammation and pain (Gupta & Mishra, 2016).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)12-3-4-14-15(7-12)18-6-5-17-14/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKTBGKXXVYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)





![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)


![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)